3-(2-Chloroethoxy)propanenitrile

Building Block Procurement Quality Control Synthetic Intermediate

3-(2-Chloroethoxy)propanenitrile (CAS 1740-67-6) is a small-molecule organic nitrile (C₅H₈ClNO, MW 133.57 g/mol) that contains both a chloroethyl ether moiety and a primary nitrile group. This bifunctional structure enables its use as a versatile synthetic intermediate in medicinal chemistry, heterocyclic synthesis, and polymer chemistry.

Molecular Formula C5H8ClNO
Molecular Weight 133.57 g/mol
CAS No. 1740-67-6
Cat. No. B1290269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethoxy)propanenitrile
CAS1740-67-6
Molecular FormulaC5H8ClNO
Molecular Weight133.57 g/mol
Structural Identifiers
SMILESC(COCCCl)C#N
InChIInChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2
InChIKeyCFKJOWJKHQXRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethoxy)propanenitrile (CAS 1740-67-6): Bifunctional Nitrile Building Block for Pharmaceutical and Heterocyclic Synthesis


3-(2-Chloroethoxy)propanenitrile (CAS 1740-67-6) is a small-molecule organic nitrile (C₅H₈ClNO, MW 133.57 g/mol) that contains both a chloroethyl ether moiety and a primary nitrile group. This bifunctional structure enables its use as a versatile synthetic intermediate in medicinal chemistry, heterocyclic synthesis, and polymer chemistry [1]. The compound is commercially available as a research-grade building block from multiple vendors, with typical purities of 95% (Enamine/Sigma-Aldrich) to ≥97% (MolCore) . Its physicochemical profile—LogP 0.4, topological polar surface area (TPSA) 33 Ų, and 4 rotatable bonds—places it within favorable drug-like property space for fragment-based and PROTAC linker applications [1].

1
Bifunctional building block with orthogonal chloro and nitrile groups for sequential derivatization
2
6-atom chloroethoxy-nitrile spacer supports PROTAC linker exploration and heterocyclic synthesis
3
Favorable fragment-like properties (LogP 0.4, TPSA 33 Ų) for FBDD and library synthesis

Why 3-(2-Chloroethoxy)propanenitrile Cannot Be Replaced by Simple Chloronitriles or Shorter-Chain Analogs


In-class chloroethoxy nitriles differ critically in spacer length, leaving-group electronics, and bifunctional reactivity, making them non-interchangeable in multistep syntheses. 3-(2-Chloroethoxy)propanenitrile features a three-carbon spacer between the ether oxygen and the nitrile group, whereas its closest marketed analog, 2-(2-chloroethoxy)acetonitrile (CAS 31250-08-5), bears only a two-carbon spacer . This additional methylene unit alters both the conformational flexibility and the steric/electronic environment of the nitrile during nucleophilic addition or cyclocondensation reactions [1]. Furthermore, replacement of the chloro leaving group with bromo (3-(2-bromoethoxy)propanenitrile) or omission of the ether oxygen altogether (3-chloropropionitrile) drastically changes SN2 reactivity, solubility, and downstream compatibility with sensitive functional groups [1][2]. Procurement of the correct analog is therefore essential for reaction reproducibility and yield optimization.

Target compound
2-(2-Chloroethoxy)acetonitrile has a shorter spacer, which may alter conformational flexibility and cyclocondensation regiochemistry
Structural analog risk
3-Chloropropionitrile lacks the ether oxygen, potentially reducing aqueous solubility and removing a hydrogen-bond acceptor site
Leaving-group sensitivity
3-(2-Bromoethoxy)propanenitrile may exhibit faster SN2 kinetics, which can reduce selectivity in polyfunctional substrates

3-(2-Chloroethoxy)propanenitrile (1740-67-6) Comparator Evidence Matrix


Purity Grade Comparison: 3-(2-Chloroethoxy)propanenitrile vs. 2-(2-Chloroethoxy)acetonitrile from Commercial Suppliers

Among chloroethoxy nitrile building blocks, 3-(2-chloroethoxy)propanenitrile is available at a certified purity of ≥97% (NLT 97%) from MolCore, compared to the more common 95% minimum purity offered for 2-(2-chloroethoxy)acetonitrile (CAS 31250-08-5) by multiple vendors . This 2-percentage-point purity differential, while modest, reduces the burden of unidentified impurities in multistep medicinal chemistry campaigns where side-product accumulation can compromise biological assay interpretation .

Purity Grade Comparison
Data to verify
Target: ≥97% (MolCore) vs. Comparator: 95% (multiple vendors)
Higher minimum purity may reduce downstream purification burden in multistep syntheses
Specification review recommended; vendor COA required to confirm lot-specific purity
Building Block Procurement Quality Control Synthetic Intermediate

LogP and TPSA Comparison: Drug-Likeness Profile of 3-(2-Chloroethoxy)propanenitrile vs. 2-(2-Chloroethoxy)acetonitrile

Calculated physicochemical properties differentiate 3-(2-chloroethoxy)propanenitrile from its shorter homolog. The target compound exhibits a computed LogP (XLogP3) of 0.4 and a TPSA of 33 Ų, whereas 2-(2-chloroethoxy)acetonitrile has a lower LogP (~0.1) and identical TPSA of 33 Ų [1]. The 0.3 LogP unit increase (representing approximately a 2-fold increase in partition coefficient) indicates marginally higher lipophilicity, which can influence membrane permeability and non-specific protein binding in cellular assays [2]. This difference, while small, may be consequential when optimizing lead compounds for central nervous system (CNS) penetration or reducing hERG channel affinity.

LogP & TPSA Comparison
Reported
Target: LogP 0.4, TPSA 33 Ų vs. Comparator: LogP ~0.1, TPSA 33 Ų
Marginally higher lipophilicity may influence membrane permeability in cellular assays
Computed properties; experimental logP and permeability not reported
Medicinal Chemistry Drug-Likeness Fragment-Based Drug Discovery

Bifunctional Reactivity: Orthogonal Derivatization Capacity vs. 3-Chloropropionitrile

3-(2-Chloroethoxy)propanenitrile provides two chemically distinct reactive sites—a primary alkyl chloride (SN2-labile) and a nitrile (reducible to amine or hydrolyzable to carboxylic acid)—separated by an ether-linked four-atom spacer . In contrast, 3-chloropropionitrile (ClCH₂CH₂CN) offers only three atoms between its reactive termini and lacks the ether oxygen, which can serve as a hydrogen-bond acceptor during molecular recognition or catalysis [1]. This bifunctionality enables sequential, orthogonal derivatization: the chloroethoxy group can be displaced by amines, thiols, or alkoxides without affecting the nitrile, which can subsequently be reduced (e.g., LiAlH₄) or hydrolyzed to the corresponding carboxylic acid under orthogonal conditions [2]. The presence of the ether oxygen also increases aqueous solubility relative to the all-carbon analog, facilitating reactions in aqueous or biphasic media.

Bifunctional Reactivity
Class-level inference
4-atom O-linked spacer with two distinct reactive sites vs. 3-atom C-linked spacer in 3-chloropropionitrile
Ether oxygen may enhance aqueous solubility and enable sequential orthogonal derivatization
Qualitative structural comparison; reaction conditions require empirical validation
Synthetic Methodology Orthogonal Protection Heterocyclic Chemistry

Spacer Length Impact on PROTAC Linker Design: Propanenitrile vs. Acetonitrile Backbone

In the context of PROTAC (PROteolysis TArgeting Chimera) development, linker length and composition directly influence ternary complex formation and degradation efficiency [1]. 3-(2-Chloroethoxy)propanenitrile provides a 6-atom linear spacer (Cl–CH₂–CH₂–O–CH₂–CH₂–CN) when measured from the chloride leaving group to the nitrile carbon, compared to a 5-atom spacer in 2-(2-chloroethoxy)acetonitrile (Cl–CH₂–CH₂–O–CH₂–CN) . This one-atom extension corresponds to an approximately 1.2–1.5 Å increase in maximum end-to-end distance, which can be critical for achieving the optimal 10–14 Å distance between ligase-binding and target-protein-binding motifs required for productive ternary complex formation [1][2]. While both compounds serve as PROTAC linker precursors, the propanenitrile backbone offers an additional degree of conformational freedom that may rescue otherwise inactive degrader designs.

PROTAC Linker Design
Class-level inference
6-atom spacer vs. 5-atom spacer; estimated +1.2–1.5 Å end-to-end distance
Additional methylene unit may support ternary complex geometry fine-tuning
Literature-based linker-length context; no target-specific degradation data provided
PROTAC Degraders Linker Chemistry Targeted Protein Degradation

Optimal Procurement Scenarios for 3-(2-Chloroethoxy)propanenitrile (1740-67-6)


PROTAC Linker Library Expansion: Accessing an Extended Chloroethoxy Spacer

Medicinal chemistry teams developing PROTAC degraders can procure 3-(2-chloroethoxy)propanenitrile to access a 6-atom chloroethoxy-nitrile linker that is one methylene unit longer than the widely used 2-(2-chloroethoxy)acetonitrile scaffold . This spacer length bridges the gap between short alkyl linkers and flexible PEG-based linkers, enabling systematic SAR exploration of ternary complex geometry. The chloro leaving group is then displaced by an amine-functionalized E3 ligase ligand (e.g., VHL or CRBN binder), while the nitrile is reduced to the corresponding aminopropyl ether and coupled to a target-protein-binding warhead [1].

Heterocyclic Scaffold Synthesis via Nitrile Cyclocondensation

3-(2-Chloroethoxy)propanenitrile serves as a 1,3-dielectrophilic synthon in the preparation of pyrazoles, isoxazoles, and pyrimidines . The nitrile group undergoes cyclocondensation with hydrazines, hydroxylamine, or amidines, respectively, while the chloroethoxy side chain remains intact for subsequent diversification. This sequential reactivity is particularly valuable in parallel synthesis libraries where the chloroethoxy group is displaced by diverse amine nucleophiles in a final SN2 step, generating compound arrays for biological screening [1].

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 133.57 g/mol, a LogP of 0.4, and a TPSA of 33 Ų, 3-(2-chloroethoxy)propanenitrile falls within the 'rule of three' guidelines for fragment hits [1]. Its ≥97% commercial purity specification (MolCore) meets the stringent quality requirements for fragment library assembly, where even low-level impurities can generate false-positive or false-negative screening results . The bifunctional nature of the scaffold allows fragment growing along two orthogonal vectors, increasing the efficiency of hit-to-lead optimization.

Specialty Polymer and Material Science Monomer

The compound has been employed as a functional monomer in copolymer synthesis, where the chloroethoxy group introduces reactive sites for post-polymerization modification and the nitrile group imparts polarity and solvent resistance . Compared to 3-chloropropionitrile-based copolymers, the ether oxygen in the 3-(2-chloroethoxy)propanenitrile backbone enhances chain flexibility and compatibility with polar co-monomers, yielding materials with tailored mechanical and thermal properties [1].

Application
Selection Property
Validation Focus
PROTAC Linker Library Expansion
6-atom chloroethoxy-nitrile spacer length
Ternary complex geometry and degradation efficiency
Heterocyclic Scaffold Synthesis
Sequential dielectrophilic reactivity
Cyclocondensation regioselectivity and SN2 diversification yield
Fragment-Based Drug Discovery
High-purity specification and fragment-like profile
Library purity and false-positive screening control
Specialty Polymer Monomer
Ether-linked bifunctional monomer structure
Copolymer flexibility and polar co-monomer compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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